molecular formula C10H16N2O3S B13998419 4-Amino-N-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide CAS No. 7467-39-2

4-Amino-N-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide

Cat. No.: B13998419
CAS No.: 7467-39-2
M. Wt: 244.31 g/mol
InChI Key: BUJJHERZCLCAMD-UHFFFAOYSA-N
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Description

4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-hydroxy-2-methyl-propan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent with antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide: shares structural similarities with other sulfonamide compounds, such as:

Uniqueness

The uniqueness of 4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and amino groups contribute to its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

7467-39-2

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

4-amino-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7,11H2,1-2H3

InChI Key

BUJJHERZCLCAMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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